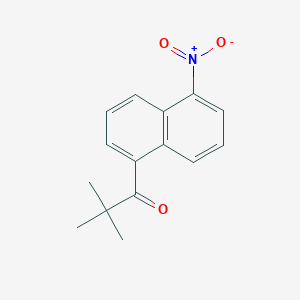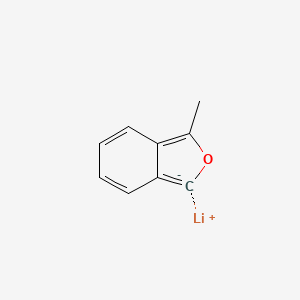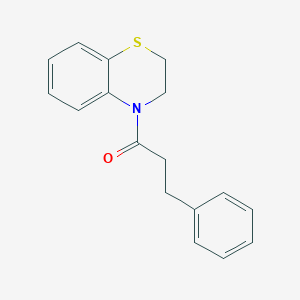
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of benzothiazines
Méthodes De Préparation
The synthesis of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one typically involves the reaction of 2-aminobenzenethiol with an appropriate ketone under acidic or basic conditions. The reaction conditions can vary, but common methods include:
Acidic conditions: Using hydrochloric acid or sulfuric acid as a catalyst.
Basic conditions: Using sodium hydroxide or potassium hydroxide as a catalyst.
Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry.
Analyse Des Réactions Chimiques
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydro-4H-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile: This compound has a similar structure but contains an oxygen atom instead of a sulfur atom in the benzothiazine ring.
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate: This compound has an ethyl ester group instead of a phenylpropanone group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
88320-02-9 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1,4-benzothiazin-4-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H17NOS/c19-17(11-10-14-6-2-1-3-7-14)18-12-13-20-16-9-5-4-8-15(16)18/h1-9H,10-13H2 |
Clé InChI |
BNEYNTKMWBFEBW-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=CC=CC=C2N1C(=O)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
![2-[(3-Iodoprop-2-YN-1-YL)oxy]ethyl 3-phenylprop-2-enoate](/img/structure/B14404622.png)
![[(1R,4aR)-4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazol-1-yl]methanol](/img/structure/B14404623.png)

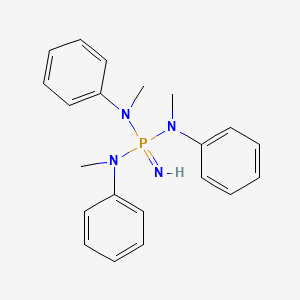


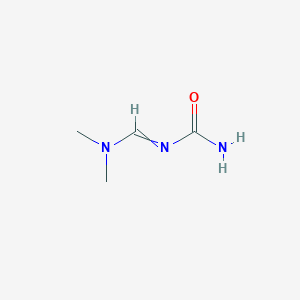
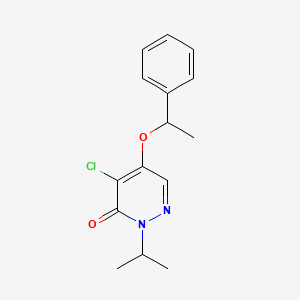
![Bis(trimethylsilyl) {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14404668.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
